(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol
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Overview
Description
(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is a complex organic compound with a unique structure This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: This step reduces double bonds in the precursor molecules.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or potassium permanganate.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like chromium trioxide or PCC to form ketones or aldehydes.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to secondary or tertiary alcohols.
Substitution: Introduction of halogen atoms at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study steroid synthesis and reactions. It helps in understanding the behavior of complex organic molecules under various conditions.
Biology
In biological research, (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. It is also studied for its role in hormone regulation and metabolism.
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol involves its interaction with specific molecular targets, such as hormone receptors. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Testosterone: Another steroid with a similar backbone but distinct biological functions.
Estradiol: A steroid hormone with a similar structure but different effects on the body.
Uniqueness
What sets (1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol apart is its specific configuration and functional groups, which confer unique biological activities and potential therapeutic applications.
Properties
CAS No. |
517-07-7 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S,13S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16?,17-,18-/m0/s1 |
InChI Key |
FHUJXHJKJMSASV-DBFMJEBKSA-N |
Isomeric SMILES |
C[C@]12CCC3=C(C1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O |
SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |
Synonyms |
(3β,17β)-Estra-5,7,9-triene-3,17-diol; Estra-5,7,9-triene-3β,17β-diol; Estra-5(10),6,8-triene-3β,17β-diol |
Origin of Product |
United States |
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